molecular formula C12H17NO2 B13574587 Ethyl 3-amino-3-(3-methylphenyl)propanoate

Ethyl 3-amino-3-(3-methylphenyl)propanoate

Cat. No.: B13574587
M. Wt: 207.27 g/mol
InChI Key: TZMLGWHVWSROOA-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-(3-methylphenyl)propanoate is an organic compound with the molecular formula C12H17NO2 It is a derivative of propanoic acid and contains an amino group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-amino-3-(3-methylphenyl)propanoate can be synthesized through a multi-step process. One common method involves the reaction of 3-methylbenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate compound. This intermediate is then subjected to reductive amination with ammonia or an amine to yield the desired product. The reaction conditions typically involve heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-(3-methylphenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Ethyl 3-amino-3-(3-methylphenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-(3-methylphenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active compound. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Ethyl 3-amino-3-(3-methylphenyl)propanoate can be compared with other similar compounds such as:

  • Ethyl 3-amino-3-(2-methylphenyl)propanoate
  • Ethyl 3-amino-3-(4-methylphenyl)propanoate
  • Ethyl 3-amino-3-(3-ethoxyphenyl)propanoate

These compounds share similar structures but differ in the position or nature of the substituents on the aromatic ring

Properties

IUPAC Name

ethyl 3-amino-3-(3-methylphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-3-15-12(14)8-11(13)10-6-4-5-9(2)7-10/h4-7,11H,3,8,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZMLGWHVWSROOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=CC(=C1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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